molecular formula C18H15ClN2O3S B11096000 (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11096000
M. Wt: 374.8 g/mol
InChI Key: NFYHSPBYIVPXPW-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethoxybenzylidene moiety.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-23-12-7-8-15(24-2)11(9-12)10-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

NFYHSPBYIVPXPW-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this specific compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis and Reactivity

The synthesis of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions that optimize yield and purity. Key reactions include:

  • Condensation Reactions : Involving the formation of the imine group.
  • Cyclization : Leading to the formation of the thiazolidine ring.

Understanding these reactions is crucial for developing efficient synthetic pathways for producing this compound in larger quantities.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundThiazolidine ring, imine groupAntimicrobial, anticancerChlorophenyl substituent
2-(4-Chlorophenyl)-3-(4-methylphenyl)thiazolidin-4-oneSimilar thiazolidine structureAnticancerDifferent phenyl substituents
Benzothiazole DerivativesBenzothiazole coreVaries widelyStructural diversity leads to varied activity

This table illustrates how variations in structural features can influence biological activities among thiazolidinone derivatives.

Case Studies

  • Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer efficacy of several thiazolidinone derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines compared to controls.
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Biological Activity

The compound (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H16ClN2O3SC_{17}H_{16}ClN_2O_3S. The structure features a thiazolidinone ring with substituents that influence its biological activity.

Antimicrobial Activity

Thiazolidinones have been reported to exhibit significant antimicrobial properties. The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated:

  • Inhibition against Escherichia coli : 88.46% inhibition observed in studies.
  • Inhibition against Staphylococcus aureus : 91.66% inhibition noted.

These results indicate that modifications in the thiazolidinone structure can enhance antibacterial efficacy, particularly with electron-withdrawing groups like chlorine at the phenyl position .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit the growth of cancer cells. Notably:

  • It has shown effectiveness against HT29 adenocarcinoma cells and H460 lung cancer cells.
  • Structure-activity relationship studies suggest that the introduction of certain substituents can significantly enhance anticancer activity .

Anti-inflammatory and Antioxidant Properties

Research indicates that thiazolidinones possess anti-inflammatory and antioxidant properties. The compound's antioxidant capacity was assessed using the ABTS assay, yielding an inhibition percentage of 81.8%. This suggests potential applications in treating oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are highly dependent on their substituents. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The presence of groups such as chlorine enhances antimicrobial activity.
  • Hydrophobic Substituents : These groups can improve lipophilicity, which is beneficial for cellular uptake and bioactivity.

A summary of SAR findings is presented in Table 1.

Substituent TypeEffect on Activity
Electron-Withdrawing (Cl)Increases antibacterial potency
Hydrophobic GroupsEnhances lipophilicity and bioactivity
Aromatic RingsContributes to anticancer effects

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Antibacterial Activity : A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds were synthesized and tested against E. coli and S. aureus. The compound with a chlorophenyl group exhibited the highest antibacterial activity comparable to standard antibiotics like ampicillin .
  • Anticancer Evaluation : Thiazolidinone derivatives were tested for cytotoxicity against various cancer cell lines, revealing promising results that support further development as potential anticancer agents .

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